molecular formula C10H17NO4 B2530425 (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1620842-86-5

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

Cat. No.: B2530425
CAS No.: 1620842-86-5
M. Wt: 215.249
InChI Key: CWCHGLNUHDOFHF-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3-position of the four-membered azetidine ring. The Boc group is widely used in peptide synthesis to protect amine functionalities, enabling selective deprotection under acidic conditions . The compound’s stereochemistry (2S,3S) and rigid azetidine scaffold contribute to its utility in medicinal chemistry, particularly in constrained peptide design and as a building block for protease inhibitors.

Properties

IUPAC Name

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCHGLNUHDOFHF-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-methylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is significant in the realm of medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structure allows for the introduction of various functional groups, which can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

  • Antiviral Activity : Research has indicated that derivatives of azetidine-based compounds exhibit antiviral properties. For instance, studies have shown that modifying the azetidine ring can lead to compounds with enhanced activity against viral infections .
  • Anticancer Agents : The compound has been investigated as a scaffold for developing anticancer agents. Its ability to mimic natural amino acids allows it to be incorporated into peptides that can target cancer cells effectively .

Peptide Synthesis

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection and deprotection of amino acids.

Applications in Peptide Synthesis

  • Selective Protection : The Boc group provides stability during the synthesis process and can be easily removed under mild acidic conditions, facilitating the formation of complex peptides .
  • Incorporation into Bioactive Peptides : Researchers have utilized this compound to incorporate azetidine into bioactive peptides, which can enhance their stability and bioavailability .

Organic Synthesis

The compound is also employed as an intermediate in organic synthesis. Its versatile reactivity allows chemists to create a variety of derivatives that can be tailored for specific applications.

Synthetic Pathways

  • Functionalization Reactions : The carboxylic acid group can undergo various reactions such as esterification or amidation, leading to new compounds with diverse functionalities .
  • Building Block for Complex Molecules : It has been utilized as a precursor in the synthesis of more complex structures, including those used in materials science and catalysis .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryDevelopment of antiviral and anticancer agentsEnhanced activity against viruses , anticancer properties
Peptide SynthesisUse as a Boc-protected amino acidSelective protection/deprotection , incorporation into peptides
Organic SynthesisIntermediate for functionalization reactionsVersatile reactivity , complex molecule synthesis

Mechanism of Action

The mechanism of action of (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Substituent Variation: Methyl vs. Dimethyl Groups

Compound A : (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid (CAS 1932195-22-6)

  • Key Differences :
    • Substituents: 3,3-dimethyl vs. 3-methyl on the azetidine ring.
    • Impact :
  • Predicted pKa (4.04 ± 0.40) suggests moderate acidity, likely influenced by the electron-withdrawing Boc group .
  • Higher density (1.147 g/cm³) and boiling point (328.1°C) compared to smaller analogs, reflecting increased molecular weight (229.27 g/mol) .

Target Compound : (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

  • Inference :
    • The single methyl group likely reduces steric bulk, enhancing solubility and reactivity in synthetic applications.

Ring Size: Azetidine vs. Pyrrolidine Derivatives

Compound B : (2S)-1-[(tert-butoxy)carbonyl]-4-methylidenepyrrolidine-2-carboxylic acid (CAS 84348-38-9)

  • Key Differences :
    • Ring Structure : Pyrrolidine (5-membered) vs. azetidine (4-membered).
    • Impact :
  • The methylidene group introduces unsaturation, altering electronic properties and hydrogen-bonding capacity .

Target Compound :

  • Inference :
    • Azetidine’s smaller ring increases strain, which may enhance reactivity in ring-opening reactions or peptide bond formation.

Substituent Type: Methyl vs. Phenyl Groups

Compound C : (2S,3R)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid (CAS 1277097-48-9)

  • Key Differences :
    • Substituent: Phenyl vs. methyl at the 3-position.
    • Impact :
  • The phenyl group introduces aromaticity, likely reducing solubility in aqueous media but increasing lipophilicity.
  • Steric effects from the planar phenyl group may hinder access to enzymatic active sites compared to the smaller methyl group .

Target Compound :

  • Inference :
    • The methyl substituent balances lipophilicity and steric demands, making it preferable for water-soluble drug candidates.

Protecting Group Variation: Boc vs. Fmoc

Compound D : (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS 266359-42-6)

  • Key Differences :
    • Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile).
    • Impact :
  • Fmoc deprotection requires piperidine, enabling orthogonal protection strategies in solid-phase peptide synthesis.
  • The tert-butoxy group on the pyrrolidine ring may influence hydrogen bonding and solubility .

Target Compound :

  • Inference :
    • The Boc group’s acid-labile nature simplifies deprotection in acidic environments, favoring its use in solution-phase synthesis.

Biological Activity

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid, commonly referred to as Boc-3-methylazetidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl group and a methylazetidine framework, positions it as a candidate for various biological applications, particularly in the fields of antibacterial and anticancer research.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1620842-86-5

Biological Activity Overview

The biological activity of (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has been evaluated in several studies, focusing on its antibacterial and cytotoxic properties.

Antibacterial Activity

Research indicates that derivatives of this compound may exhibit significant antibacterial properties. For instance, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the azetidine ring can enhance antibacterial efficacy.

CompoundTarget BacteriaIC50 (µg/mL)Reference
(2R,3R)-Boc derivativeStaphylococcus aureus0.195
(2S,3S)-Boc derivativeEscherichia coliNot specified

In one study, compounds similar to (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid demonstrated superior antibacterial activity compared to standard antibiotics like Penicillin G and Kanamycin B .

Cytotoxic Activity

The cytotoxic potential of (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid has been assessed against various cancer cell lines. The MTT assay revealed that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells.

Cell LineCompoundCC50 (µM)Effect
4T1 (murine mammary carcinoma)(2S,3S)-Boc derivativeNot specifiedHigh cytotoxicity
COLO201 (human colorectal adenocarcinoma)(2S,3S)-Boc derivativeNot specifiedSelective action

In particular, the compound showed notable activity against COLO201 cells, indicating potential for further development in cancer therapies .

Case Studies

Several case studies have highlighted the effectiveness of azetidine derivatives in clinical settings:

  • Antimicrobial Resistance : A study focusing on the rise of antibiotic-resistant strains demonstrated that compounds derived from azetidine frameworks could circumvent resistance mechanisms, providing a new avenue for treatment .
  • Cancer Treatment : Research involving the application of azetidine derivatives in combination therapies suggested enhanced efficacy when used alongside traditional chemotherapeutics. This combination approach could lead to improved patient outcomes in resistant cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.